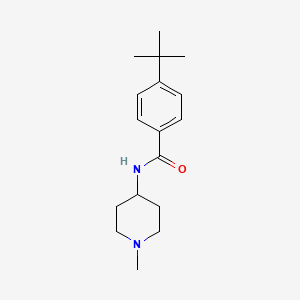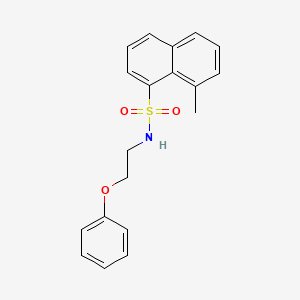
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide, also known as BMT-1360886, is a novel compound that has been developed for potential use in the treatment of various neurological disorders. This compound has gained significant attention in recent years due to its unique chemical structure and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in mood regulation and motor control. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. The compound has been found to improve cognitive function, reduce oxidative stress, and increase the expression of neurotrophic factors in the brain. Additionally, this compound has been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its unique chemical structure, which may provide a novel target for drug development. Additionally, the compound has been shown to have neuroprotective effects in animal models, which makes it a promising candidate for the treatment of various neurological disorders. However, one limitation of using this compound in lab experiments is the lack of human clinical data, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research related to 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide. One area of research is the development of more potent and selective analogs of the compound that may have improved therapeutic benefits. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research is needed to investigate the potential use of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising therapeutic benefits in animal models of neurodegenerative diseases and anxiety and depression. The compound has a unique chemical structure and may provide a novel target for drug development. However, further research is needed to determine its safety and efficacy in humans and to investigate its potential use in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of 4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide involves the reaction between 4-tert-butyl-N-(4-chloro-2-fluorophenyl)benzamide and 1-methyl-4-piperidinol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as a white crystalline solid. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(1-methyl-4-piperidinyl)benzamide has been the subject of several scientific studies that have investigated its potential therapeutic benefits. The compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-17(2,3)14-7-5-13(6-8-14)16(20)18-15-9-11-19(4)12-10-15/h5-8,15H,9-12H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKDYNOIOFZRDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-pyridinyl)acetamide](/img/structure/B4993450.png)
![N-(1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4993458.png)
![9-[4-(4-bromo-2-chlorophenoxy)butyl]-9H-carbazole](/img/structure/B4993464.png)
![3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4993482.png)
![3-[(4-bromo-3-methylphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4993488.png)

![8-[3-(4-chlorophenoxy)benzyl]-3-isopropyl-1-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4993497.png)

![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4993511.png)
![N-{4-[(diisobutylamino)sulfonyl]phenyl}-2-methylpropanamide](/img/structure/B4993519.png)

![3-hexen-1-yl 2-[(anilinocarbonyl)oxy]benzoate](/img/structure/B4993537.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B4993542.png)